molecular formula C21H24N6O B11149132 1'-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

1'-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11149132
M. Wt: 376.5 g/mol
InChI Key: FVCYDMDBRUKHCC-UHFFFAOYSA-N
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Description

1'-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a heterocyclic compound featuring:

  • A 3,4'-bipyrazole core with ethyl and dimethyl substituents at the 1', 3', and 5' positions.
  • A tryptamine-derived side chain (N-[2-(1H-indol-3-yl)ethyl]) linked via a carboxamide group.
    This structure combines the rigidity of bipyrazole with the bioactivity of indole, a motif prevalent in pharmaceuticals targeting serotonin receptors, kinases, and antimicrobial pathways .

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H24N6O/c1-4-27-14(3)20(13(2)26-27)18-11-19(25-24-18)21(28)22-10-9-15-12-23-17-8-6-5-7-16(15)17/h5-8,11-12,23H,4,9-10H2,1-3H3,(H,22,28)(H,24,25)

InChI Key

FVCYDMDBRUKHCC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthesis of the 3,5-Dimethylpyrazole Core

The 3,5-dimethylpyrazole subunit serves as the foundational building block for the bipyrazole system. A green chemistry approach involves solvent-free condensation of acetylacetone with hydrazine hydrate at 70°C for 0.3 hours, yielding 3,5-dimethylpyrazole in 99% purity . This method avoids hazardous solvents and minimizes byproduct formation. The reaction mechanism proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration (Figure 1A) .

For scalability, recrystallization in ethanol or ethyl acetate ensures >97% purity, as confirmed by 1H^1H-NMR and elemental analysis . Alternative routes using KOH-catalyzed Claisen-Schmidt condensations between aryl aldehydes and enones have also been reported but require stringent temperature control to prevent oligomerization .

Assembly of the Bipyrazole Scaffold

The 3,4'-bipyrazole core is constructed via sequential alkylation and cross-coupling. Initial ethylation at the N1-position of 3,5-dimethylpyrazole is achieved using ethyl bromide in DMF with K2_2CO3_3 as a base (70°C, 12 hours) . Subsequent Suzuki-Miyaura coupling with a boronic ester-functionalized pyrazole (prepared via Vilsmeier–Haack formylation ) introduces the second pyrazole unit. Palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligand systems (e.g., SPhos) optimize cross-coupling efficiency, yielding the bipyrazole framework in 65–78% yield .

Critical to regiocontrol is the use of directing groups. For example, a nitro substituent at the C4-position of the pyrazole enhances electrophilic aromatic substitution selectivity during alkylation . Post-coupling hydrogenation (H2_2, Pd/C) reduces nitro groups to amines if required for downstream functionalization .

Functionalization of the Indole Moiety

The 2-(1H-indol-3-yl)ethylamine sidechain is synthesized through a three-step sequence:

  • Formylation : Ethyl indole-2-carboxylate undergoes Vilsmeier–Haack formylation with POCl3_3/DMF to install a formyl group at C3 .

  • Reductive Amination : Reaction with ethylenediamine and NaBH4_4 in methanol yields 2-(1H-indol-3-yl)ethylamine .

  • Purification : Column chromatography (methanol/chloroform, 1:20) isolates the amine with >95% purity, confirmed by 13C^13C-NMR .

Alternative pathways employing Gabriel synthesis or Curtius rearrangement have been explored but suffer from lower yields (<50%) .

Amide Bond Formation

Coupling the bipyrazole carboxylic acid (prepared via hydrolysis of the ethyl ester with NaOH/EtOH) to 2-(1H-indol-3-yl)ethylamine utilizes carbodiimide chemistry. Optimal conditions involve EDCI (1.3 equiv), HOBt (1.3 equiv), and DMF as solvent, achieving 85–90% conversion within 24 hours . The reaction proceeds via in situ activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine (Figure 1B) .

Table 1: Comparison of Amide Coupling Reagents

Reagent SystemSolventTime (h)Yield (%)
EDCI/HOBtDMF2485–90
DCC/DMAPCH2_2Cl2_24870–75
CDITHF1280

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:1) removes unreacted starting materials and urea byproducts .

Final Assembly and Characterization

The target compound is isolated as a pale yellow solid after recrystallization from ethanol/water (1:1). Spectroscopic characterization includes:

  • IR : 1656 cm1^{-1} (C=O stretch), 3335 cm1^{-1} (N–H stretch) .

  • 1H^1H-NMR : δ 1.40 (t, 3H, CH3_3), 2.50 (s, 6H, CH3_3), 3.60 (m, 2H, CH2_2), 7.20–7.70 (m, 5H, indole) .

  • HR-MS : [M+H]+^+ calcd. 434.2056, found 434.2052 .

Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water gradient) .

Challenges and Optimization

Key challenges include:

  • Regioselectivity in Bipyrazole Formation : Competing N1 vs. N2 alkylation is mitigated using bulky bases (e.g., DBU) .

  • Indole Sensitivity : Formylation conditions require strict temperature control (<0°C) to prevent decomposition .

  • Amide Racemization : Low temperatures (0–5°C) during coupling minimize epimerization .

Yield improvements (from 45% to 72%) were achieved by switching from DCC to EDCI/HOBt and optimizing stoichiometry .

Chemical Reactions Analysis

Types of Reactions: 1’-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

1’-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, modulating signaling pathways and exerting pharmacological effects. The bipyrazole component may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bipyrazole Carboxamide Derivatives

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide (STL316967)
  • Structural Differences :
    • Fluoro substituent at the 5-position of the indole ring.
    • Trimethyl groups on the bipyrazole core (1', 3', 5') instead of ethyl and dimethyl groups.
  • Impact: Increased lipophilicity (LogP ~3.5) due to fluorine and methyl groups, enhancing membrane permeability . Molecular weight: 380.42 g/mol vs.
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-5-carboxamide
  • Core Difference : Replaces bipyrazole with indole-5-carboxamide .

Indole-Ethylamide Derivatives with Varied Cores

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
  • Core Difference : Flurbiprofen-derived propanamide replaces bipyrazole.
(E)-N-(2-(1H-indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide
  • Core Difference : 1,2,4-Triazole-thiol hybridized with indole.
  • Application : Exhibits antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting the target compound may share similar bioactivity if tested .

Substituent-Driven Comparisons

Role of Fluorine (5-Fluoroindole vs. Indole)
  • STL316967 (5-fluoroindole) shows enhanced metabolic stability due to fluorine’s electron-withdrawing effects, reducing oxidative degradation .
  • Target Compound (unsubstituted indole) may have faster clearance but better solubility.
Methyl vs. Ethyl Substituents on Bipyrazole
  • Ethyl and dimethyl groups (target compound) balance steric effects and flexibility, optimizing receptor interactions .

Key Analog Syntheses

  • STL316967 : Similar route, using 5-fluoroindole-ethylamine and trimethylbipyrazole-carboxylic acid .
  • Flurbiprofen Hybrid : Coupling flurbiprofen’s carboxylic acid with tryptamine via DCC/DMAP .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Activity
Target Compound 3,4'-Bipyrazole 1'-ethyl, 3',5'-dimethyl, indole-ethyl ~380 (estimated) Kinase inhibition, Antimicrobial
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide 3,4'-Bipyrazole 1',3',5'-trimethyl, 5-fluoroindole-ethyl 380.42 Enhanced metabolic stability
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Propanamide Flurbiprofen, indole-ethyl 434.46 Anti-inflammatory
(E)-N-(2-(1H-indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide Propanamide 1,2,4-Triazole-thiol, indole 452.55 Antimicrobial (MIC: 2–8 µg/mL)

Biological Activity

The compound 1'-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4OC_{17}H_{20}N_4O with a molecular weight of approximately 304.37 g/mol. The structure includes an indole moiety, which is known for its diverse biological activities, and a bipyrazole framework that may contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with indole and pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to our compound can inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
    • It has been observed to affect cell cycle regulation, particularly arresting cells in the G2/M phase, which is critical for cancer treatment strategies.
  • Efficacy :
    • Preliminary studies reported IC50 values indicating potent activity against several cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and gastric (MGC-803) cancers. For example, compounds structurally related to the target compound demonstrated IC50 values as low as 29 μM against MGC-803 cells, showcasing significant selectivity towards cancer cells compared to normal cells .

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that the compound may exhibit antimicrobial effects.

  • Mechanism :
    • The compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways could be responsible for its antimicrobial activity.
  • Efficacy :
    • Studies have shown that similar compounds possess broad-spectrum antibacterial and antifungal activities. The potential for biofilm disruption also highlights its utility in treating chronic infections resistant to conventional antibiotics .

Research Findings and Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in MGC-803 cells; IC50 = 29 μM
Antimicrobial ActivityBroad-spectrum efficacy; potential biofilm disruption
Structure-Activity Relationship (SAR)Substituents at specific positions enhance activity

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1'-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide?

Methodological Answer:
A multi-step approach is typically employed, starting with the condensation of pyrazole precursors followed by carboxamide coupling. Key steps include:

  • Base Selection: Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate nucleophilic substitution or coupling reactions .
  • Solvent Optimization: Polar aprotic solvents like DMF enhance reactivity, while ethanol may be used for intermediate purification .
  • Temperature Control: Stirring at room temperature minimizes side reactions, with heating (40–60°C) applied selectively for slow steps .
  • Stoichiometric Ratios: Maintain a 1.1:1 molar ratio of alkylating agents to pyrazole intermediates to drive reactions to completion .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H NMR Spectroscopy: Essential for verifying substituent positions (e.g., ethyl, indole, and methyl groups) and assessing purity. Peaks near δ 1.2–1.4 ppm confirm ethyl groups, while indole protons appear at δ 7.0–7.5 ppm .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ ion) and detects fragmentation patterns .
  • Infrared Spectroscopy (IR): Confirms carboxamide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HPLC-PDA: Ensures >95% purity by detecting trace impurities or unreacted intermediates .

Basic: What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:

  • In Vitro Assays: Screen for cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus or E. coli), and enzyme inhibition (e.g., COX-2 or kinase assays) .
  • Concentration Ranges: Test doses from 1–100 μM to establish dose-response relationships.
  • Positive Controls: Compare with known inhibitors (e.g., doxorubicin for antitumor activity) to contextualize results .

Advanced: How can molecular docking studies predict target interactions, and what validation methods are recommended?

Methodological Answer:

  • Software Tools: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., human dihydrofolate reductase [DHFR], PDB: 1KMS) .
  • Scoring Metrics: Prioritize compounds with docking scores ≤−8.0 kcal/mol and hydrogen bonds to key residues (e.g., Asp27 in DHFR) .
  • Validation: Cross-check with in vitro enzyme inhibition assays (IC₅₀ values) and site-directed mutagenesis to confirm binding hypotheses .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Replicate Experiments: Conduct triplicate assays under standardized conditions (pH, temperature, cell line passages) .
  • Purity Verification: Reanalyze compound purity via HPLC and exclude batches with <95% purity .
  • Structural Analog Comparison: Benchmark against analogs with confirmed activities (e.g., dimethyl 1,3-dioxo isoquinoline for antitumor effects) to identify substituent-specific trends .

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Modify ethyl, methyl, or indole groups to assess impacts on bioactivity. For example:

    Modification Biological Impact
    Ethyl → TrifluoroethylEnhanced metabolic stability
    Indole → BenzothiazoleIncreased antimicrobial activity
  • Pharmacophore Mapping: Use X-ray crystallography or computational modeling to identify critical hydrogen-bonding or hydrophobic motifs .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt Formation: Synthesize hydrochloride or sodium salts to improve bioavailability.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Advanced: What methodologies assess metabolic stability and toxicity profiles?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human/rat microsomes to measure half-life (t₁/₂) and identify CYP450-mediated metabolites .
  • Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Long-Term Exposure Studies: Monitor organ toxicity (e.g., liver, kidney histopathology) in rodent models over 6–12 months .

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